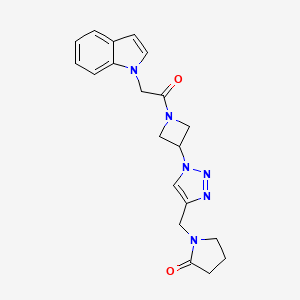![molecular formula C19H16N4O5S B2500389 5-(((1-(2-metoxifenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio)metil)furano-2-carboxilato de metilo CAS No. 921475-72-1](/img/structure/B2500389.png)
5-(((1-(2-metoxifenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio)metil)furano-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate, is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for the purpose of studying their chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the use of relay catalysis or other advanced synthetic techniques. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of novel 5,5'-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) was reported starting from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate, involving regiospecific conversion of ester functionalities and subsequent cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of a 5-(5-nitro furan-2-ylmethylen) compound was determined by FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction, revealing a triclinic space group and specific bond angles and lengths . Density functional theory (DFT) calculations are often used to complement experimental findings and provide deeper insights into the electronic structure of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For instance, the presence of ester groups in the molecule can lead to reactions such as ester migration, as seen in the rearrangement of a Diels–Alder adduct of a furan . The introduction of substituents can be achieved through nucleophilic reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical properties, are often studied using UV-vis absorption and fluorescence spectroscopy. The absorption maxima and emission spectra can vary depending on the substituents present in the molecule, and these properties can be influenced by solvent polarity . Such studies are crucial for understanding the potential applications of these compounds in optical materials or as fluorescent probes.
Aplicaciones Científicas De Investigación
- Los derivados del indol han demostrado propiedades antivirales. Por ejemplo:
- Algunos derivados del indol exhiben fotocromismo reversible, pasando de un estado incoloro a uno azul al exponerse a la luz UV/vis . Esta propiedad podría tener aplicaciones en la ciencia de los materiales y la optoelectrónica.
- Los estudios de acoplamiento molecular han explorado los derivados del indol como posibles agentes anti-VIH. La investigación adicional podría descubrir su eficacia y mecanismos de acción .
- Teniendo en cuenta la estructura heterocíclica del compuesto, podría valer la pena evaluar su actividad contra Mycobacterium tuberculosis (MTB). Los derivados del indol se han estudiado por sus efectos antituberculosos .
Actividad antiviral
Propiedades fotocrómicas
Actividad anti-VIH
Potencial antituberculoso
En resumen, este compuesto multifacético tiene promesa en varios campos, desde la virología hasta la investigación del cáncer. Los investigadores deben explorar su potencial en profundidad para descubrir nuevas aplicaciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives and triazole-pyrimidine hybrids have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound likely affects several biochemical pathways, given its potential broad-spectrum biological activities. For instance, similar compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in various cellular processes, including cell survival, inflammation, and immune responses.
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
The result of the compound’s action could be diverse, given its potential broad-spectrum biological activities. For instance, similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
methyl 5-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-14-6-4-3-5-13(14)23-16-12(9-20-23)17(24)22-19(21-16)29-10-11-7-8-15(28-11)18(25)27-2/h3-9H,10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEMWJNJLXRFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)
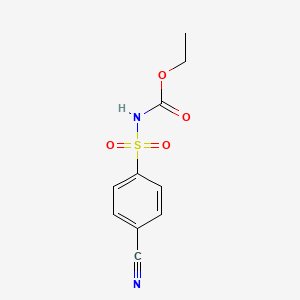
![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
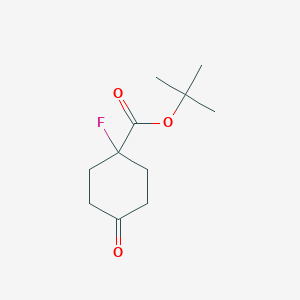
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)
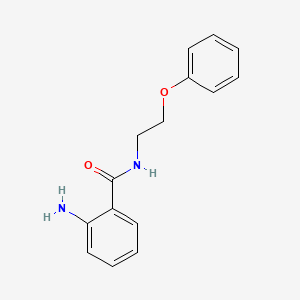
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
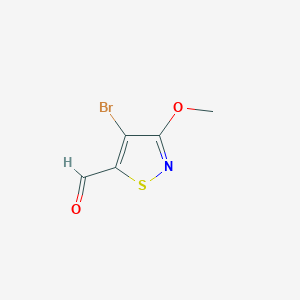
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)
